molecular formula C11H12N2O2 B2984741 N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide CAS No. 2411268-09-0

N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide

Cat. No. B2984741
M. Wt: 204.229
InChI Key: LLMUXKVJOIWJIO-UHFFFAOYSA-N
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Description

N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide, also known as MBOA-Yn, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MBOA-Yn belongs to the class of pyridine derivatives and has a unique structure that makes it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to modulate the expression of genes involved in inflammation and oxidative stress. N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has also been found to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and to increase the activity of antioxidant enzymes in cells. Moreover, N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines in animal models.

Advantages And Limitations For Lab Experiments

N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its synthesis is complex and requires multiple steps, which can be time-consuming and expensive. Moreover, the mechanism of action of N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail, which can provide insights into its pharmacological properties. Moreover, the development of new synthetic methods for N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide can facilitate its use in drug development.

Synthesis Methods

The synthesis of N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide involves a multistep process that starts with the reaction of 2-methyl-6-oxo-1H-pyridine-4-carbaldehyde with propargylamine, followed by the addition of but-2-yn-1-ol. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has been studied for its anti-inflammatory properties in various animal models.

properties

IUPAC Name

N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-4-10(14)12-7-9-5-8(2)13-11(15)6-9/h5-6H,7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMUXKVJOIWJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=O)NC(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide

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